REACTION_CXSMILES
|
C1N(CCO)CCN(CC[S:12]([OH:15])(=[O:14])=[O:13])C1.[Na+:16].[Cl-].C(N([CH2:40][C:41]([OH:43])=O)CC(O)=O)COCCOCCN(CC(O)=O)CC(O)=O.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.CCC(CO[C:71](C(N(CC[NH+](C)C)C)=O)([C:78]1[CH:83]=[CH:82][CH:81]=[CH:80][CH:79]=1)[C:72]1C=CC=[CH:74][CH:73]=1)CC.[Cl-].C1C=CC(CS(F)(=O)=O)=CC=1>OCC(CO)O>[CH3:74][CH2:73][CH2:72][CH2:71][CH2:78][CH2:79][CH2:80][CH2:81][CH2:82][CH2:83][CH2:40][CH2:41][O:43][S:12]([O-:15])(=[O:13])=[O:14].[Na+:16] |f:1.2,5.6,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CN(CCN1CCO)CCS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)CS(=O)(=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
96 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove cell debris
|
Type
|
CUSTOM
|
Details
|
Briefly, 50, 90 or 180 μg proteins were separated in discontinuous gels
|
Type
|
WAIT
|
Details
|
The blots were blocked by incubation for 1 h with 5% non-fat milk powder
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
in a washing buffer, containing 50 mM tris(hydroxymethyl)aminomethane, 150 mM NaCl and 0.05% Tween 20 (pH 7.5)
|
Type
|
WAIT
|
Details
|
They were then incubated overnight at 4° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
with affinity-purified rabbit polyclonal antibodies to β1 integrin (1:500; Millipore, Billerica, Mass.), CaV1.2 (1:200) and CaV1.3 (1:200)
|
Type
|
WAIT
|
Details
|
respectively, and for 1 h at room temperature with mouse monoclonal antibody to glyceraldehyde-3-phosphate dehydrogenase (GAPDH, 1:4000; Applied Biosystems/Ambion, Austin, Tex.)
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
After rinsing with the washing buffer, the blots
|
Type
|
WAIT
|
Details
|
were incubated with the secondary antibodies (either horseradish peroxidase-conjugated goat anti-rabbit IgG or horseradish peroxidase-conjugated goat anti-mouse IgG; 1:50,000; Bio-Rad, Hercules, Calif.) at room temperature for 45 min
|
Duration
|
45 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1N(CCO)CCN(CC[S:12]([OH:15])(=[O:14])=[O:13])C1.[Na+:16].[Cl-].C(N([CH2:40][C:41]([OH:43])=O)CC(O)=O)COCCOCCN(CC(O)=O)CC(O)=O.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.CCC(CO[C:71](C(N(CC[NH+](C)C)C)=O)([C:78]1[CH:83]=[CH:82][CH:81]=[CH:80][CH:79]=1)[C:72]1C=CC=[CH:74][CH:73]=1)CC.[Cl-].C1C=CC(CS(F)(=O)=O)=CC=1>OCC(CO)O>[CH3:74][CH2:73][CH2:72][CH2:71][CH2:78][CH2:79][CH2:80][CH2:81][CH2:82][CH2:83][CH2:40][CH2:41][O:43][S:12]([O-:15])(=[O:13])=[O:14].[Na+:16] |f:1.2,5.6,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CN(CCN1CCO)CCS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)CS(=O)(=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
96 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove cell debris
|
Type
|
CUSTOM
|
Details
|
Briefly, 50, 90 or 180 μg proteins were separated in discontinuous gels
|
Type
|
WAIT
|
Details
|
The blots were blocked by incubation for 1 h with 5% non-fat milk powder
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
in a washing buffer, containing 50 mM tris(hydroxymethyl)aminomethane, 150 mM NaCl and 0.05% Tween 20 (pH 7.5)
|
Type
|
WAIT
|
Details
|
They were then incubated overnight at 4° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
with affinity-purified rabbit polyclonal antibodies to β1 integrin (1:500; Millipore, Billerica, Mass.), CaV1.2 (1:200) and CaV1.3 (1:200)
|
Type
|
WAIT
|
Details
|
respectively, and for 1 h at room temperature with mouse monoclonal antibody to glyceraldehyde-3-phosphate dehydrogenase (GAPDH, 1:4000; Applied Biosystems/Ambion, Austin, Tex.)
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
After rinsing with the washing buffer, the blots
|
Type
|
WAIT
|
Details
|
were incubated with the secondary antibodies (either horseradish peroxidase-conjugated goat anti-rabbit IgG or horseradish peroxidase-conjugated goat anti-mouse IgG; 1:50,000; Bio-Rad, Hercules, Calif.) at room temperature for 45 min
|
Duration
|
45 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |